molecular formula C10H16N2O4 B6152893 tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2135702-43-9

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B6152893
CAS RN: 2135702-43-9
M. Wt: 228.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate (TBDOC) is a cyclic organic molecule composed of a spirocyclic core and a tert-butyl group attached to the carboxylate group. It is a relatively new compound, first synthesized in 2008, and has been of interest to scientists due to its unique structure and potential applications in a variety of fields.

Scientific Research Applications

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have a variety of potential applications in scientific research. It has been used as a model compound to study the properties of cyclic compounds, as well as for the synthesis of other compounds. It has also been used to study the conformational behavior of spirocyclic compounds and as a substrate for the synthesis of other compounds. Additionally, tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been used in the synthesis of drugs and pharmaceuticals, as well as for the study of enzyme inhibition.

Mechanism of Action

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to act as an inhibitor of enzymes in the cytochrome P450 family. This inhibition occurs through the binding of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate to the active site of the enzyme, which prevents the enzyme from performing its normal catalytic activity. This inhibition can be used to study the effects of enzyme inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes in the cytochrome P450 family, which can lead to changes in the metabolism of drugs and other compounds. Additionally, tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have anti-inflammatory and antioxidant properties, as well as to have the ability to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used as a model compound to study the properties of cyclic compounds. Additionally, it can be used to study the conformational behavior of spirocyclic compounds and as a substrate for the synthesis of other compounds. One limitation is that it can only be used in laboratory experiments and cannot be used in clinical studies due to its toxicity.

Future Directions

There are a number of potential future directions for research on tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate. These include further studies on its mechanism of action and its ability to inhibit enzymes in the cytochrome P450 family. Additionally, further studies could be conducted to investigate its potential therapeutic properties and its ability to reduce the production of reactive oxygen species. Furthermore, further studies could be conducted to investigate its potential applications in drug synthesis and its ability to act as a substrate for the synthesis of other compounds.

Synthesis Methods

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate was first synthesized in 2008 by a two-step process that involved the reaction of ethyl 2-oxo-4-oxa-1,4-diazaspiro[4.5]decane-7-carboxylate with tert-butyl bromide in the presence of sodium hydride. The reaction yielded tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate as a white solid in a yield of 65%. This synthesis method has been used to create a variety of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate derivatives and has been found to be a reliable method of synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-amino-3-oxobutanoate with ethyl chloroacetate to form tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate. This intermediate is then reacted with ethylene glycol to form tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate.", "Starting Materials": [ "tert-butyl 2-amino-3-oxobutanoate", "ethyl chloroacetate", "ethylene glycol" ], "Reaction": [ "Step 1: React tert-butyl 2-amino-3-oxobutanoate with ethyl chloroacetate in the presence of a base such as potassium carbonate to form tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate.", "Step 2: React tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate with ethylene glycol in the presence of a base such as sodium hydride to form tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2135702-43-9

Product Name

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

Molecular Formula

C10H16N2O4

Molecular Weight

228.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.